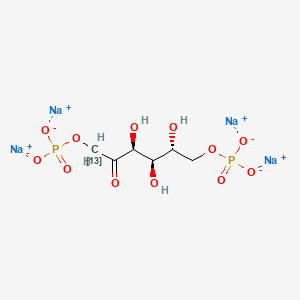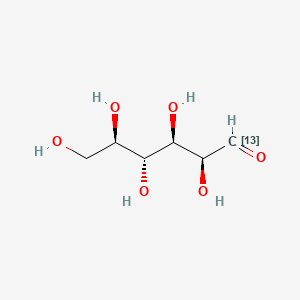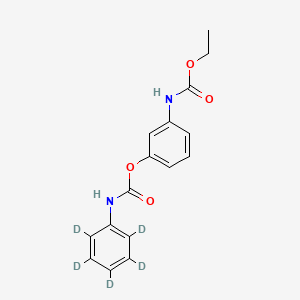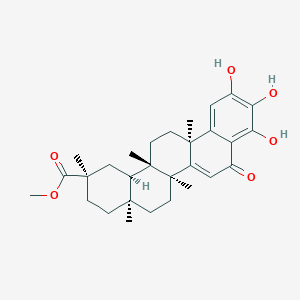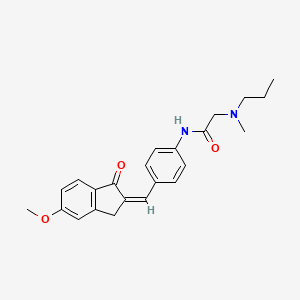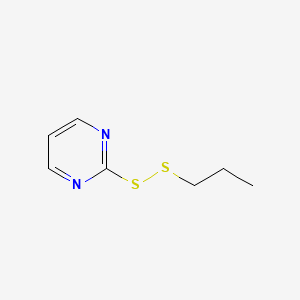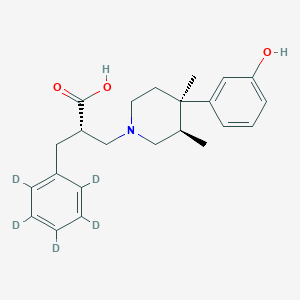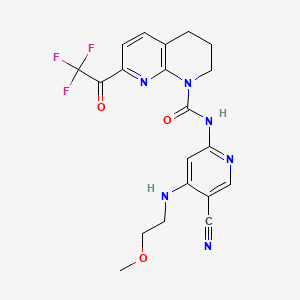
Fgfr4-IN-10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fgfr4-IN-10 is a small-molecule inhibitor specifically targeting the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a tyrosine kinase receptor involved in various cellular processes, including cell proliferation, differentiation, migration, and survival. Abnormal activation of FGFR4 has been implicated in several types of cancer, making it a promising target for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr4-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic strategies for FGFR inhibitors often involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and amide bond formations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet regulatory standards .
化学反応の分析
Types of Reactions
Fgfr4-IN-10 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines .
科学的研究の応用
Fgfr4-IN-10 has several scientific research applications, including:
作用機序
Fgfr4-IN-10 exerts its effects by binding to the kinase domain of FGFR4, inhibiting its enzymatic activity. This prevents the phosphorylation and activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and migration. By inhibiting these pathways, this compound can reduce cancer cell growth and induce apoptosis .
類似化合物との比較
Similar Compounds
BLU9931: Another FGFR4 inhibitor with a similar mechanism of action.
FGF401: A highly selective FGFR4 inhibitor that forms a covalent bond with the kinase domain.
Erdafitinib: A pan-FGFR inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.
Uniqueness
Fgfr4-IN-10 is unique in its high specificity for FGFR4, which reduces off-target effects and increases its potential as a targeted cancer therapy. Its unique binding interactions and inhibitory profile make it a valuable tool for studying FGFR4-related pathways and developing targeted treatments .
特性
分子式 |
C20H19F3N6O3 |
|---|---|
分子量 |
448.4 g/mol |
IUPAC名 |
N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide |
InChI |
InChI=1S/C20H19F3N6O3/c1-32-8-6-25-15-9-16(26-11-13(15)10-24)28-19(31)29-7-2-3-12-4-5-14(27-18(12)29)17(30)20(21,22)23/h4-5,9,11H,2-3,6-8H2,1H3,(H2,25,26,28,31) |
InChIキー |
KRYAHOVOJWDVHJ-UHFFFAOYSA-N |
正規SMILES |
COCCNC1=CC(=NC=C1C#N)NC(=O)N2CCCC3=C2N=C(C=C3)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
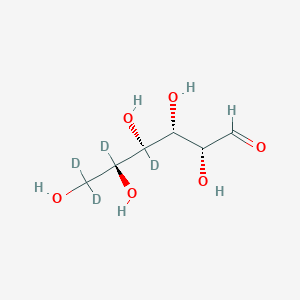
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)
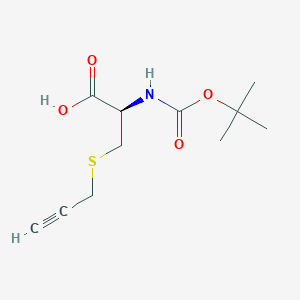
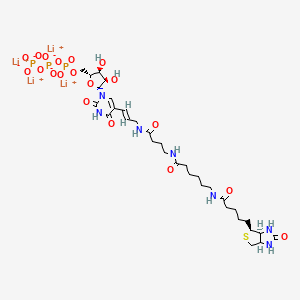
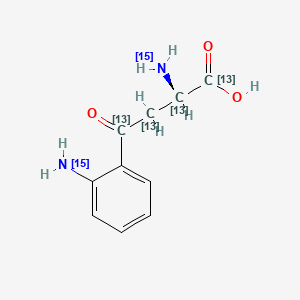
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
